12-Aminododeca-4,8-dienoic acid
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Overview
Description
12-Aminododeca-4,8-dienoic acid is an organic compound with the molecular formula C12H21NO2. It is characterized by the presence of an amino group (-NH2) and two conjugated double bonds within a dodeca (12-carbon) chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Aminododeca-4,8-dienoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable dodeca-dienoic acid derivative.
Amination Reaction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 12-Aminododeca-4,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives and carboxylic acids.
Reduction Products: Saturated amines and alkanes.
Substitution Products: N-substituted derivatives and amides.
Scientific Research Applications
12-Aminododeca-4,8-dienoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 12-Aminododeca-4,8-dienoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The conjugated double bonds may participate in electron transfer reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
- Hepta-4,6-dienoic acid
- 5-Phenylpenta-2,4-dienoic acid
- 9-Oxooctadeca-10,12-dienoic acid
- 3,7-Dimethylocta-3,6-dienoic acid
- 4-Chlorohexa-2,4-dienoic acid
Uniqueness: 12-Aminododeca-4,8-dienoic acid is unique due to its specific combination of an amino group and conjugated double bonds within a 12-carbon chain. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
70994-18-2 |
---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(4E,8E)-12-aminododeca-4,8-dienoic acid |
InChI |
InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6H,1-2,7-11,13H2,(H,14,15)/b5-3+,6-4+ |
InChI Key |
DBYBTIHLLFVDFH-GGWOSOGESA-N |
Isomeric SMILES |
C(C/C=C/CC/C=C/CCC(=O)O)CN |
Canonical SMILES |
C(CC=CCCC=CCCC(=O)O)CN |
Origin of Product |
United States |
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